Cas no 1251622-94-2 (8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)

8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one structure
1251622-94-2 structure
Product Name:8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No:1251622-94-2
MF:C19H22N4O3S
MW:386.467982769012
CID:5395833
Update Time:2025-07-15

8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Chemical and Physical Properties

Names and Identifiers

    • 8-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-2-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
    • 8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • Inchi: 1S/C19H22N4O3S/c24-19-22-14-8-11-17(27(25,26)21-12-6-1-2-7-13-21)18(22)20-23(19)15-16-9-4-3-5-10-16/h3-5,8-11,14H,1-2,6-7,12-13,15H2
    • InChI Key: GVTAWGFGTXVABC-UHFFFAOYSA-N
    • SMILES: C12=NN(CC3=CC=CC=C3)C(=O)N1C=CC=C2S(N1CCCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 386.141
  • Monoisotopic Mass: 386.141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.7A^2

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 562.3±60.0 °C(Predicted)
  • pka: -0.20±0.20(Predicted)

8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Pricemore >>

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Additional information on 8-(azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Introduction to 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1251622-94-2)

8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, a compound with the CAS number 1251622-94-2, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines and is characterized by its unique structural features, which include a benzyl group, an azepane sulfonyl moiety, and a triazolo[4,3-a]pyridine core. These structural elements contribute to its potential biological activities and pharmacological properties.

The development and study of 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have been driven by its potential applications in various therapeutic areas. Recent research has focused on its anti-inflammatory and anti-cancer properties, making it a promising candidate for further drug development. The compound's ability to modulate specific biological pathways and targets has been extensively investigated in both in vitro and in vivo models.

In the context of anti-inflammatory research, studies have shown that 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor involved in the regulation of inflammatory responses.

Beyond its anti-inflammatory properties, 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has also shown promising anti-cancer activity. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic signaling pathways. Specifically, it has been shown to activate caspase-dependent apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that the compound may have therapeutic potential in the treatment of various cancers.

The pharmacokinetic properties of 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have also been evaluated to assess its suitability for clinical development. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has good oral bioavailability and a reasonable half-life, which are important factors for its potential use as an oral therapeutic agent.

In addition to its biological activities and pharmacokinetic properties, the safety profile of 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been thoroughly investigated. Preclinical toxicity studies have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. These findings support its further evaluation in clinical trials.

The ongoing research into 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is part of a broader effort to develop novel therapeutic agents for the treatment of inflammatory diseases and cancer. The compound's unique structural features and multifaceted biological activities make it an attractive candidate for drug development. As research progresses, it is expected that more detailed insights into its mechanisms of action and therapeutic potential will be uncovered.

In conclusion, 8-(Azepane-1-sulfonyl)-2-benzyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1251622-94-2) represents a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anti-cancer properties make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing studies will continue to elucidate its full range of biological activities and clinical applications.

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